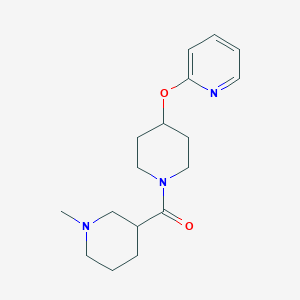

(1-Methylpiperidin-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Description

This compound is a methanone derivative featuring two piperidine moieties: a 1-methylpiperidin-3-yl group and a 4-(pyridin-2-yloxy)piperidin-1-yl group. The pyridin-2-yloxy substituent introduces aromatic and hydrogen-bonding capabilities, while the methyl group on the piperidine ring may enhance metabolic stability by reducing oxidation susceptibility.

Properties

IUPAC Name |

(1-methylpiperidin-3-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-19-10-4-5-14(13-19)17(21)20-11-7-15(8-12-20)22-16-6-2-3-9-18-16/h2-3,6,9,14-15H,4-5,7-8,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEMQTPLJMENQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other compounds with similar structures.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine.

Result of Action

Similar compounds have been found to exert a variety of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.

Biological Activity

(1-Methylpiperidin-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, identified by its CAS number 1421493-41-5, is a complex organic compound that integrates piperidine and pyridine moieties. This structural combination is prevalent in bioactive molecules, making it a subject of interest in pharmacological research. The compound exhibits potential therapeutic applications due to its biological activity, particularly in the context of cancer treatment and neurological disorders.

The molecular formula of this compound is with a molecular weight of 304.39 g/mol. Its structure is characterized by two piperidine rings linked through a methanone group to a pyridine derivative, which enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.39 g/mol |

| CAS Number | 1421493-41-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The mechanism involves modulation of signaling pathways that regulate cell proliferation and apoptosis.

Target Interactions

Research indicates that compounds with similar structures often interact with:

- Serotonin Receptors : Agonistic activity at 5-HT1F receptors has been noted, which may influence pain modulation and mood regulation.

- Acetylcholinesterase (AChE) : Potential inhibitors of AChE suggest implications in neurodegenerative diseases like Alzheimer's .

Anticancer Properties

Studies have demonstrated the efficacy of related piperidine compounds in reducing the growth of various cancer cell lines, including hematological malignancies. For instance, derivatives similar to this compound have shown:

- Inhibition of Cell Proliferation : Significant reduction in cell viability was observed in myeloma and leukemia cell lines.

- Induction of Apoptosis : Enhanced expression of pro-apoptotic genes such as p53 and Bax was noted, indicating a potential mechanism for anticancer activity .

Neuropharmacological Effects

The compound's structural features suggest potential applications in treating neurological disorders. Its interaction with serotonin receptors could lead to:

- Mood Enhancement : Possible antidepressant effects through serotonergic pathways.

- Cognitive Improvement : Potential benefits in cognitive function due to AChE inhibition .

Case Studies

Several case studies illustrate the compound's biological activity:

-

Cancer Cell Line Study :

- Objective : Evaluate the anticancer potential against multiple myeloma.

- Methodology : Treatment with varying concentrations of the compound was administered to H929 (myeloma) cells.

- Results : A dose-dependent decrease in cell viability was observed, alongside increased apoptosis markers.

-

Neurodegenerative Disease Model :

- Objective : Assess the impact on AChE activity.

- Methodology : In vitro assays were conducted using brain tissue samples.

- Results : The compound exhibited significant inhibition of AChE, suggesting potential for Alzheimer's disease treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Piperidine-Based Methanones

a. Imidazo[1,2-b]pyridazine Derivatives (Compounds 72, 74, 75)

- Structural Differences : These compounds replace one piperidine ring with an imidazo[1,2-b]pyridazine core, introducing a fused bicyclic system. Substituents vary at the 6-position (chloro, methyl, methoxy) and the 4-piperidine position (trifluoromethylphenyl) .

- Purity: HPLC >99.6% for 72. Synthetic Complexity: Multi-step routes involving HBTU-mediated coupling and Suzuki-Miyaura cross-coupling (for methyl/methoxy groups) .

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Purity (HPLC) |

|---|---|---|---|---|---|

| Target Compound | C₁₇H₂₃N₃O₂ | 313.39 | Pyridin-2-yloxy, 1-methylpiperidin | N/A | N/A |

| 72 | C₂₀H₁₇F₃N₄O | 410.37 | Imidazopyridazine, CF₃-phenyl | 133–135 | 99.6% |

| 74 | C₂₁H₂₀F₃N₄O | 424.40 | 6-Methylimidazopyridazine | N/A | N/A |

| 75 | C₂₀H₁₈F₃N₄O₂ | 440.38 | 6-Methoxyimidazopyridazine | N/A | N/A |

b. Pyrazolo[3,4-d]pyrimidinyloxy Derivatives (EP 1 808 168 B1)

- Structural Differences: These analogues feature a pyrazolo[3,4-d]pyrimidinyloxy group linked to piperidine, with methanesulfonyl-phenyl and variable aryl/heteroaryl methanone groups (e.g., pyridin-2-yl, isoxazol-3-yl) .

Heterocyclic Substituent Variations

a. Thiophene vs. Pyridine (CAS 1428355-70-7)

- The compound (4-(pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone replaces the pyridin-2-yl group with a thiophen-2-yl moiety.

b. Quinoline-Piperazine Hybrid (CAS 1326918-31-3)

- This analogue incorporates a 6-fluoroquinoline and a 2,4-dimethylphenylpiperazine group, resulting in a higher molecular weight (446.6 vs. 313.39). The fluoroquinoline core suggests antibacterial or anticancer applications, diverging from the target compound’s likely neurological focus .

Q & A

Q. What in vivo models are suitable for neuropharmacology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.